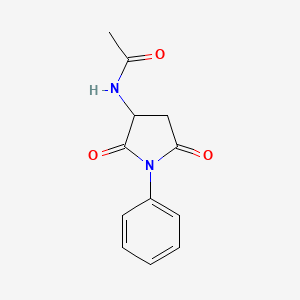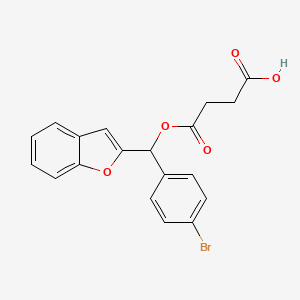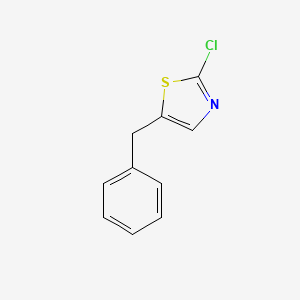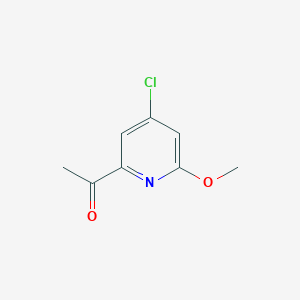![molecular formula C14H10ClN3O4 B14164530 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline CAS No. 5272-73-1](/img/structure/B14164530.png)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is a Schiff base compound, characterized by the presence of a nitrogen double-bonded to a carbon atom, which is further bonded to an aromatic ring. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methyl-3-nitroaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The presence of nitro and chloro groups enhances its reactivity and ability to form hydrogen bonds and other interactions with biological targets.
相似化合物的比较
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is unique due to the presence of both nitro and chloro substituents on the aromatic ring, which enhances its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
属性
CAS 编号 |
5272-73-1 |
|---|---|
分子式 |
C14H10ClN3O4 |
分子量 |
319.70 g/mol |
IUPAC 名称 |
1-(2-chloro-5-nitrophenyl)-N-(4-methyl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3O4/c1-9-2-3-11(7-14(9)18(21)22)16-8-10-6-12(17(19)20)4-5-13(10)15/h2-8H,1H3 |
InChI 键 |
KAICNGKVERRMAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


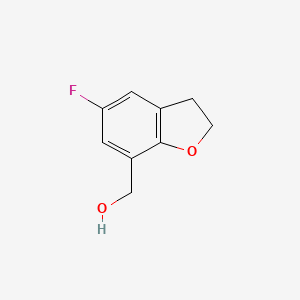
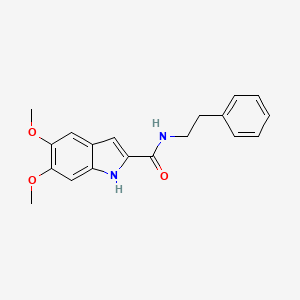
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
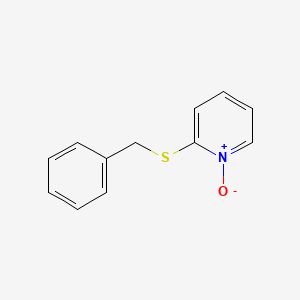

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
